

Synonyms and alternative names for 2-Chloro-4,6-dimethoxypyridine

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyridine

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An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

A Note on Nomenclature: Initial searches for "**2-Chloro-4,6-dimethoxypyridine**" predominantly yield results for the pyrimidine analogue, 2-Chloro-4,6-dimethoxypyrimidine. Due to the extensive availability of data for the pyrimidine derivative and the scarcity of information on the pyridine counterpart, this guide will focus exclusively on 2-Chloro-4,6-dimethoxypyrimidine.

This technical guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It provides a comprehensive overview of 2-Chloro-4,6-dimethoxypyrimidine, including its chemical identity, physical and chemical properties, synthesis protocols, and its applications as a key chemical intermediate.

Synonyms and Alternative Names

2-Chloro-4,6-dimethoxypyrimidine is known by several alternative names in chemical literature and commercial listings. Proper identification is crucial for sourcing and in experimental records.

Type	Name
IUPAC Name	2-chloro-4,6-dimethoxypyrimidine
CAS Number	13223-25-1
Common Synonyms	4,6-dimethoxy-2-chloropyrimidine
4,6-diMethoxypyriMidine-2-chloro	
Other Identifiers	EC Number: 603-561-5
PubChem CID: 5152323	
MDL Number: MFCD00274530	

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-Chloro-4,6-dimethoxypyrimidine. These data are essential for experimental design, safety assessments, and quality control.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	174.58 g/mol	[1]
Appearance	White to light yellow powder or crystals	[1]
Melting Point	100-105 °C	[1]
Boiling Point	317.1 ± 22.0 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Flash Point	145.6 ± 22.3 °C	[1]
Vapor Pressure	0.0 ± 0.7 mmHg at 25°C	[1]
Purity (Assay)	≥98.0% (GC) to ≥99.0%	[1]
Solubility	Insoluble in water; soluble in toluene, isopropanol	
Polar Surface Area	44.24 Å ²	[1]

Experimental Protocols: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

The synthesis of 2-Chloro-4,6-dimethoxypyrimidine can be achieved through various routes. Below are detailed protocols adapted from patent literature, providing a basis for laboratory-scale synthesis.

Synthesis from Malononitrile (Multi-step)

This common industrial method involves a three-step process starting from malononitrile.[2][3]

Step 1: Salt Formation (Synthesis of 1,3-Dimethyl Malonamidine Dihydrochloride)

- Reactants: Malononitrile, anhydrous methanol, acetyl chloride.[2]
- Procedure:

- Charge a reaction vessel with 66g of malononitrile and 204.8g of anhydrous methanol.[2]
- Slowly add 353.25g of acetyl chloride dropwise into the mixture while maintaining the reaction temperature at 10-15 °C. The addition should take approximately 8 hours.[2]
- After the addition is complete, continue the reaction with heat preservation for an additional 2 hours.[2]
- Filter the resulting solid under a nitrogen atmosphere to obtain the wet product of 1,3-dimethyl malonamidine dihydrochloride.[2]

Step 2: Cyanamide Reaction (Synthesis of 3-Amino-3-methoxy-N-nitrile-2-propionamidine)

- Reactants: 1,3-Dimethyl malonamidine dihydrochloride, sodium bicarbonate, sodium hydroxide, water, 50% cyanamide solution.[2]
- Procedure:
 - Prepare an alkali liquor by dissolving 20g of sodium bicarbonate and 30g of sodium hydroxide in 500g of water.[2]
 - Add the 1,3-dimethyl propionamidine dihydrochloride from Step 1 to the alkali liquor in a reaction kettle, controlling the temperature between -5 and 0 °C.[2]
 - Slowly add 110g of a 50% cyanamide solution, maintaining the reaction pH between 5 and 7.[2]
 - After the addition, allow the temperature to slowly rise to 18 °C and maintain for 10 hours.[2]
 - Filter, wash, and dry the resulting precipitate to obtain 3-amino-3-methoxy-N-cyano-2-propionamidine.[2]

Step 3: Condensation and Chlorination (Synthesis of 2-Chloro-4,6-dimethoxypyrimidine)

- Reactants: 3-Amino-3-methoxy-N-nitrile-2-propionamidine, methanol, hydrogen chloride gas.[2]

- Procedure:
 - Add 131g of 3-amino-3-methoxy-N-nitrile-2-propionamidine and 620g of methanol to a reaction kettle.[\[2\]](#)
 - Slowly introduce 110g of hydrogen chloride gas, controlling the reaction temperature at 5 °C.[\[2\]](#)
 - After the gas introduction is complete, maintain the temperature for 2 hours.[\[2\]](#)
 - Wash the reaction mixture with water until neutral.[\[2\]](#)
 - Evaporate approximately 80% of the solvent.[\[2\]](#)
 - Cool the mixture to 5 °C to precipitate the product.[\[2\]](#)
 - Filter and dry the crystals to obtain 2-chloro-4,6-dimethoxypyrimidine. This method reports a yield of 82.1% with a purity of 99.6%.[\[2\]](#)

Synthesis via Diazotization of 2-Amino-4,6-dimethoxypyrimidine

An alternative, though potentially lower-yielding, method involves the diazotization of the corresponding amino-pyrimidine.[\[3\]](#)

- Reactants: 2-Amino-4,6-dimethoxypyrimidine, concentrated hydrochloric acid, sodium nitrite.
- Procedure:
 - Dissolve 2-amino-4,6-dimethoxypyrimidine in concentrated hydrochloric acid and cool the solution to approximately 0 °C.
 - Slowly add a solution of sodium nitrite in water while maintaining a low temperature.
 - This reaction generates a diazonium salt intermediate, which is then converted to the chloro-derivative. Note: This method is reported to have yields as low as 30%.[\[3\]](#)

Applications in Synthesis

2-Chloro-4,6-dimethoxypyrimidine is a versatile building block, primarily utilized in the agrochemical industry. Its potential in pharmaceutical synthesis is also noted, though less documented with specific examples.

Agrochemicals: Herbicide Synthesis

The primary application of this compound is as a key intermediate in the production of pyrimidine salicylic acid series herbicides.^[1] These herbicides are known for their high efficacy and are crucial for weed management in various crops.

Key Herbicides Synthesized from 2-Chloro-4,6-dimethoxypyrimidine:

- Bispyribac-sodium (CAS 125401-75-4): A selective, post-emergence herbicide used for the control of grasses and broadleaf weeds in rice cultivation.^[1]
- Pyrithiobac-sodium (CAS 123343-16-8): A herbicide used to control broadleaf weeds in cotton and other crops.
- Pyribenzoxim (CAS 168088-61-7): A broad-spectrum herbicide effective against grassy and broadleaf weeds in rice and wheat fields.^[1]

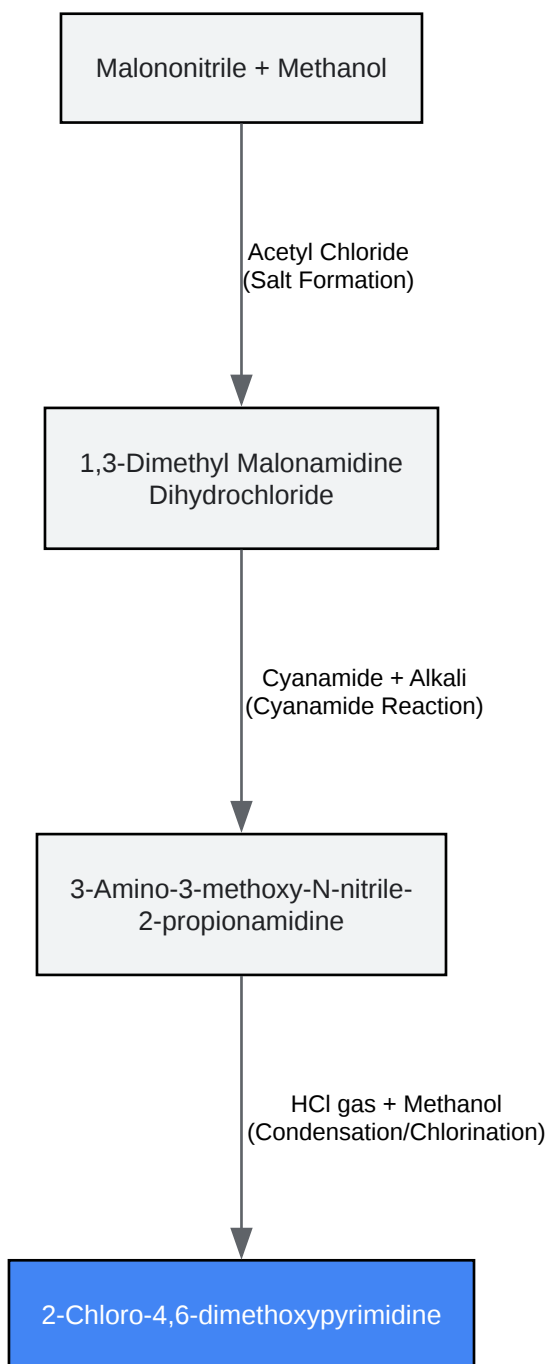
Pharmaceutical and Other Applications

While the most prominent role of 2-Chloro-4,6-dimethoxypyrimidine is in agrochemicals, some sources indicate its utility as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.^[4] It is also used in biochemical research to study enzyme inhibition and cellular processes.^[4] Additionally, its stable and reactive nature makes it a candidate for applications in material science and the synthesis of dyes and pigments.^[4]

Mandatory Visualizations

Synthesis Workflow of 2-Chloro-4,6-dimethoxypyrimidine

The following diagram illustrates the multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine from malononitrile, as detailed in the experimental protocols.

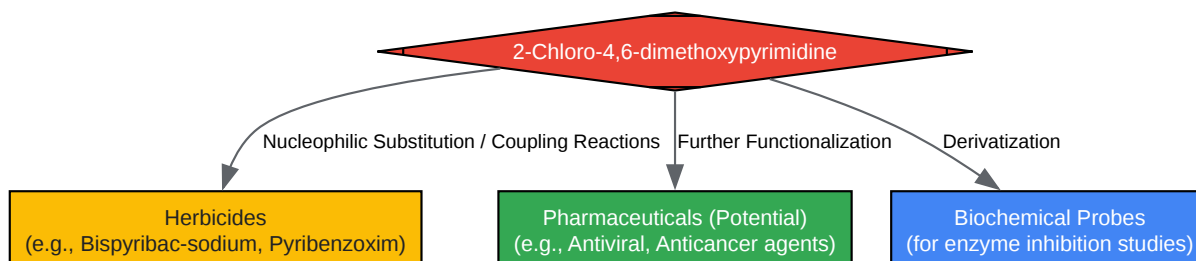


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Caption: Multi-step synthesis of 2-Chloro-4,6-dimethoxypyrimidine.

Role as a Chemical Intermediate

This diagram illustrates the role of 2-Chloro-4,6-dimethoxypyrimidine as a versatile intermediate in the synthesis of various bioactive compounds.



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Caption: 2-Chloro-4,6-dimethoxypyrimidine as a versatile chemical intermediate.

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